2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of heterocyclic organic compounds It features a tetrahydroisoquinoline core substituted with a 5-fluoropyrimidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 2-chloro-5-fluoropyrimidine with 1,2,3,4-tetrahydroisoquinoline. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction . The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts in packed-bed reactors can also be employed to streamline the synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Bases like potassium carbonate (K₂CO₃) and solvents such as dimethyl sulfoxide (DMSO) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it can act as an inhibitor of kinase enzymes, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor used in the synthesis of 2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline.
5-Fluoropyrimidin-2-yl)methanol: Another fluoropyrimidine derivative with different applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydroisoquinoline core provides structural rigidity, while the fluoropyrimidine moiety enhances its potential for biological activity .
Properties
IUPAC Name |
2-(5-fluoropyrimidin-2-yl)-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3/c14-12-7-15-13(16-8-12)17-6-5-10-3-1-2-4-11(10)9-17/h1-4,7-8H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIVCBBAJQASNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.